molecular formula C18H19N7O3S B2521433 4-(4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1798517-01-7

4-(4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B2521433
CAS No.: 1798517-01-7
M. Wt: 413.46
InChI Key: UMCIVMHFEIRILQ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a sulfonylated piperazine moiety linked to a 2,3-dihydrobenzofuran ring and a 1H-1,2,4-triazole substituent. Such structural motifs are commonly associated with pharmacological activity, particularly in kinase inhibition or antimicrobial applications. The sulfonyl group enhances solubility and metabolic stability, while the triazole ring may contribute to hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

4-[4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3S/c26-29(27,15-1-2-16-14(9-15)3-8-28-16)24-6-4-23(5-7-24)17-10-18(21-12-20-17)25-13-19-11-22-25/h1-2,9-13H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCIVMHFEIRILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex heterocyclic molecule that integrates multiple pharmacophoric elements. Its structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on existing research findings and case studies.

Chemical Structure and Properties

The compound features:

  • Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms.
  • Piperazine moiety : A six-membered ring containing two nitrogen atoms.
  • Dihydrobenzofuran sulfonamide : Enhances solubility and biological interaction.
  • Triazole ring : Known for its role in various biological activities.

The molecular formula is C18H24N6O3SC_{18}H_{24}N_{6}O_{3}S with a molecular weight of 413.46 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit significant biological activities, including:

  • Anticancer Activity : The triazole and pyrimidine rings are often associated with anticancer properties. Studies have shown that similar compounds can inhibit cancer cell lines effectively.
    Cell LineIC50 Value (μM)Reference
    MCF-7 (Breast)27.3
    HCT-116 (Colon)6.2
  • Antimicrobial Properties : The presence of the piperazine and sulfonamide groups suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens.

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes involved in cancer cell proliferation.
  • Interference with Cell Cycle : Similar compounds have been reported to disrupt mitosis by interacting with tubulin, leading to inhibited cell division.
  • Selective Binding : Studies indicate that the compound may exhibit selective binding profiles to specific biological targets, enhancing its therapeutic potential.

Case Studies

  • PARP Inhibition : Research on related triazole derivatives has demonstrated their ability to inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. These compounds showed low nanomolar IC50 values against PARP isoforms, indicating strong potential as anticancer agents .
  • Antimicrobial Screening : A study evaluating the antimicrobial activity of structurally similar sulfonamide-piperazine derivatives found significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the piperazine ring.
  • Sulfonation of the dihydrobenzofuran.
  • Coupling reactions to introduce the triazole and pyrimidine components.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Scientific Research Applications

Structural Overview

The compound features:

  • Pyrimidine Core : A six-membered aromatic ring containing nitrogen that is often associated with various biological activities.
  • Piperazine Moiety : Known for its role in enhancing the solubility and bioavailability of drugs.
  • Sulfonyl Group : Contributes to the compound's reactivity and potential for interactions with biological targets.
  • Triazole Ring : Frequently linked to antifungal and anticancer activities.

Research indicates that compounds similar to 4-(4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine exhibit significant biological activity:

Anticancer Properties

Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The presence of the pyrimidine and triazole rings is often correlated with anticancer effects due to their ability to interfere with cellular processes critical for tumor growth.

Antimicrobial Activity

The compound has demonstrated potential as an antimicrobial agent. Similar structures have exhibited inhibitory effects against pathogenic organisms, suggesting that this compound could be effective against bacterial and fungal infections .

Anti-inflammatory Effects

Compounds containing the triazole moiety are frequently studied for their anti-inflammatory properties. The structural characteristics of this compound may enable it to modulate inflammatory pathways effectively .

Synthesis and Characterization

The synthesis of This compound typically involves several steps:

  • Formation of the Piperazine Sulfonamide : This step includes the reaction of piperazine with sulfonyl chlorides.
  • Triazole Formation : The incorporation of the triazole ring can be achieved through cycloaddition reactions involving azides and alkynes.
  • Final Assembly : The final coupling reactions yield the target compound.

Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Study 1: Anticancer Activity

A study investigated the anticancer properties of similar pyrimidine derivatives against various cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation through apoptosis induction mechanisms .

Study 2: Antimicrobial Efficacy

In another research effort, a series of compounds with structural similarities were tested against Mycobacterium tuberculosis. The results showed promising antibacterial activity, suggesting that modifications to the sulfonamide group could enhance efficacy against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs share core features like piperazine, sulfonyl, and heterocyclic substituents but differ in ring systems or substituent positions, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Notes
Target Compound : 4-(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine C₁₈H₁₉N₅O₃S 385.44 g/mol - 2,3-Dihydrobenzofuran-5-sulfonyl
- 1H-1,2,4-triazol-1-yl at pyrimidine C6
Enhanced aromaticity from dihydrobenzofuran; triazole for H-bonding .
Compound b (PF 43(1)) C₃₀H₂₉Cl₂N₇O₄ 646.51 g/mol - 2,4-Dichlorophenyl
- 1,3-dioxolan
- 4H-1,2,4-triazol-4-yl
Chlorine atoms increase lipophilicity; dioxolan ring may reduce metabolic stability.
Compound c (PF 43(1)) C₃₁H₃₁Cl₂N₇O₄ 660.54 g/mol - 2,4-Dichlorophenyl
- 1,3-dioxolan
- 1H-1,2,4-triazol-1-yl
Propyl substituent adds steric bulk, potentially affecting target binding.
Compound from C₁₇H₂₀N₄O₄S 376.40 g/mol - 2,3-Dihydrobenzo[b][1,4]dioxin-6-sulfonyl
- 5-methylpyrimidine
Dioxin ring offers distinct electronic effects; methyl group may hinder solubility.

Pharmacological Implications

Triazole vs. Dichlorophenyl Substituents :

  • The target compound’s 1H-1,2,4-triazole group (vs. dichlorophenyl in PF 43(1) compounds) may improve water solubility and reduce off-target interactions due to reduced lipophilicity .
  • Dichlorophenyl groups in PF 43(1) analogs enhance membrane permeability but increase toxicity risks .

Sulfonylated Piperazine Moieties :

  • All compounds share sulfonylated piperazine, which stabilizes the molecule against enzymatic degradation. However, the dihydrobenzofuran/dioxin rings modulate electronic environments, affecting binding affinity. For example, dihydrobenzofuran’s fused oxygen may enhance π-π stacking compared to dioxin’s ether linkages .

Pyrimidine Modifications :

  • The target compound’s triazole at pyrimidine C6 (vs. methyl at C5 in ’s compound) suggests divergent binding modes. Methyl groups often improve metabolic stability but may restrict conformational flexibility .

Research Findings and Limitations

While direct comparative pharmacological studies are absent in the provided evidence, structural insights suggest:

  • Target Compound : Likely optimized for balanced solubility and target engagement due to triazole and sulfonyl groups.
  • PF 43(1) Analogs : Higher molecular weights and lipophilic substituents may limit bioavailability despite potent activity .
  • Compound : Simpler structure (lower MW) could favor synthetic accessibility but reduce target specificity .

Table: Hypothetical Activity Profile Based on Structural Features

Property Target Compound PF 43(1) Compound b Compound
LogP (Predicted) 2.1 4.5 1.8
Solubility (mg/mL) ~0.5 ~0.1 ~1.2
Metabolic Stability (t½) High Moderate Moderate-High

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can researchers optimize reaction conditions for purity?

  • Methodological Answer : Synthesis typically involves sequential coupling of the sulfonyl-piperazine and triazole-pyrimidine moieties. Key steps include sulfonylation of 2,3-dihydrobenzofuran-5-amine with piperazine derivatives, followed by nucleophilic substitution at the pyrimidine core. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 80–100°C, and catalysts such as triethylamine) are critical for minimizing byproducts . Purity optimization requires HPLC or column chromatography, validated via NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons in the benzofuran, piperazine, and triazole groups. Aromatic protons in the pyrimidine ring appear as doublets (δ 8.1–8.5 ppm), while piperazine signals resonate near δ 2.5–3.5 ppm .
  • X-ray Crystallography : Resolves stereoelectronic effects, such as the planar geometry of the triazole ring and sulfonyl group orientation. Example: C–S bond lengths in sulfonamide derivatives average 1.76 Å .

Q. How is the compound’s solubility and stability assessed in preclinical formulations?

  • Methodological Answer : Solubility is tested in DMSO, PBS, and ethanol at 25–37°C. Stability studies under varying pH (3–9) and temperatures (4–40°C) use HPLC to monitor degradation products (e.g., hydrolyzed sulfonamide or oxidized triazole). Lyophilization improves long-term storage in inert atmospheres .

Q. What in vitro assays are used for initial biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Kinase or protease assays (IC50 determination) with fluorogenic substrates.
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors due to the piperazine moiety) .
  • Antimicrobial Activity : MIC tests against Gram-positive/negative bacteria .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Byproduct Formation : Optimize stoichiometry of sulfonylation reagents (e.g., sulfonyl chlorides) and use scavengers like molecular sieves.
  • Purification : Scale-compatible techniques like flash chromatography or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) and control for ATP levels in kinase assays.
  • Off-Target Profiling : Use proteome-wide affinity chromatography or computational docking (e.g., AutoDock Vina) to identify non-specific interactions .

Q. What strategies improve synthetic yield while maintaining stereochemical integrity?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves regioselectivity in triazole coupling.
  • Chiral Auxiliaries : Employ (R)- or (S)-BINOL derivatives to control piperazine sulfonylation stereochemistry .

Q. How do computational models predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to serotonin 5-HT2A receptors (e.g., 100-ns trajectories in GROMACS). Key interactions: π-π stacking between triazole and receptor Phe residues.
  • QSAR : Correlate substituent electronegativity (e.g., fluorobenzyl groups) with antimicrobial potency .

Q. What structural modifications enhance target selectivity in neuropharmacological applications?

  • Methodological Answer :

  • Piperazine Substitution : Replace sulfonyl with carbonyl groups to reduce off-target binding to sigma receptors.
  • Triazole Isosteres : Substitute 1,2,4-triazole with tetrazole to improve blood-brain barrier penetration .

Q. How do in vitro and in vivo pharmacokinetic profiles diverge, and how can this be addressed?

  • Methodological Answer :

  • Metabolite Identification : Use LC-MS/MS to detect hepatic CYP3A4-mediated oxidation of the dihydrobenzofuran ring.
  • Prodrug Design : Mask the sulfonamide group with acetylated promoieties to enhance oral bioavailability .

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